molecular formula C11H14N4O2 B6249439 3-amino-N-(1H-indazol-5-yl)-2-methoxypropanamide CAS No. 1940573-38-5

3-amino-N-(1H-indazol-5-yl)-2-methoxypropanamide

Cat. No.: B6249439
CAS No.: 1940573-38-5
M. Wt: 234.3
InChI Key:
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Description

3-amino-N-(1H-indazol-5-yl)-2-methoxypropanamide is a compound that belongs to the indazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(1H-indazol-5-yl)-2-methoxypropanamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the transition metal-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines . These methods often require specific catalysts such as copper or silver and are carried out under controlled conditions to ensure high yields and minimal byproducts.

Industrial Production Methods

Industrial production of indazole derivatives, including this compound, often employs scalable synthetic routes that can be optimized for large-scale manufacturing. These methods may include solvent-free reactions and the use of environmentally friendly reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(1H-indazol-5-yl)-2-methoxypropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

3-amino-N-(1H-indazol-5-yl)-2-methoxypropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-(1H-indazol-5-yl)-2-methoxypropanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-amino-N-(1H-indazol-5-yl)-2-methoxypropanamide include other indazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific functional groups, which confer unique chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .

Properties

CAS No.

1940573-38-5

Molecular Formula

C11H14N4O2

Molecular Weight

234.3

Purity

95

Origin of Product

United States

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